molecular formula C16H21N3O2Sn B14169841 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester CAS No. 1028752-25-1

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester

Cat. No.: B14169841
CAS No.: 1028752-25-1
M. Wt: 406.1 g/mol
InChI Key: PZTZGPLEGKIROV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, introduction of the cyano group, and attachment of the trimethylstannyl and tert-butyl ester groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.

    Introduction of the Cyano Group: This step often involves nitration or cyanation reactions using reagents like sodium cyanide or cyanogen bromide.

    Attachment of the Trimethylstannyl Group: This can be done through stannylation reactions using trimethyltin chloride and a suitable catalyst.

    Formation of the Tert-Butyl Ester: This step involves esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and trimethylstannyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, thereby affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar core structure but different functional groups.

    1H-Pyrrolo[2,3-b]pyridine-6-amine: Contains an amine group instead of the cyano and trimethylstannyl groups.

    1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the cyano, trimethylstannyl, and tert-butyl ester groups distinguishes it from other pyrrolopyridine derivatives and contributes to its distinct reactivity and biological activity.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the pyrrolopyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Structural Characteristics

The compound features a unique structural framework comprising:

  • A pyrrolopyridine core
  • A cyano group
  • A trimethylstannyl group
    These functional groups influence its reactivity and interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction pathways. Notably, it has been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in tumorigenesis .

Anticancer Activity

Recent studies have reported that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer therapy. In vitro assays revealed that these compounds inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also inhibiting cell migration and invasion .

Anti-inflammatory Properties

Compounds within this class have also shown anti-inflammatory effects. For example, certain derivatives demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: FGFR Inhibition
A study focused on the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of these compounds against FGFR signaling pathways. The lead compound exhibited IC50 values in the nanomolar range for multiple FGFR isoforms and showed promising results in inhibiting tumor cell lines in vitro.

Case Study 2: PDE4B Inhibition
Another study explored the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives as phosphodiesterase 4B (PDE4B) inhibitors. One derivative was found to selectively inhibit PDE4B while showing minimal activity against other PDE isoforms, indicating its potential for treating central nervous system disorders without significant side effects associated with broader PDE inhibition .

Research Findings Summary Table

Activity Target IC50 Value (nM) Effect
FGFR1Cancer Cells7Inhibition of proliferation
FGFR2Cancer Cells9Induction of apoptosis
TNF-α ReleaseMacrophages-Significant inhibition
PDE4BCNS Disorders-Selective inhibition

Properties

CAS No.

1028752-25-1

Molecular Formula

C16H21N3O2Sn

Molecular Weight

406.1 g/mol

IUPAC Name

tert-butyl 6-cyano-2-trimethylstannylpyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H12N3O2.3CH3.Sn/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16;;;;/h4-6H,1-3H3;3*1H3;

InChI Key

PZTZGPLEGKIROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1N=C(C=C2)C#N)[Sn](C)(C)C

Origin of Product

United States

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